2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative functionalized with a sulfanyl-acetamide moiety. Its structure features:
- A 4-tert-butylphenyl group at position 5 of the triazole ring, contributing steric bulk and lipophilicity.
- A 4-methoxyphenyl group at position 4, providing electron-donating effects.
- A 4-methylphenyl acetamide substituent, influencing solubility and binding interactions.
Properties
Molecular Formula |
C28H30N4O2S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C28H30N4O2S/c1-19-6-12-22(13-7-19)29-25(33)18-35-27-31-30-26(20-8-10-21(11-9-20)28(2,3)4)32(27)23-14-16-24(34-5)17-15-23/h6-17H,18H2,1-5H3,(H,29,33) |
InChI Key |
DCFVRLNQJWAFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Attachment of Aromatic Substituents: The aromatic substituents, such as the tert-butylphenyl and methoxyphenyl groups, are introduced through electrophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halides, sulfonates, or nitrates can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound differs from analogs primarily in the substituents on the triazole and acetamide groups. Key comparisons include:
Key Observations :
Physicochemical Properties
Melting points, yields, and spectroscopic data highlight synthetic and stability differences:
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a member of the triazole family, noted for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.6 g/mol. Its structure features a triazole ring, sulfanyl group, and acetamide moiety, which are crucial for its biological interactions.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains. The presence of the triazole ring is often linked to antifungal properties.
- Anticancer Potential : Initial in vitro studies suggest that the compound may inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.
The exact mechanism by which this compound exerts its biological effects is under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in critical biochemical pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes associated with tumor growth or inflammation.
- Receptor Modulation : It could modulate receptor activity related to pain or immune responses.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This step often involves cyclization reactions from appropriate precursors.
- Introduction of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
- Acetamide Formation : The final step involves attaching the acetamide moiety to complete the synthesis.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various assays:
| Study Focus | Methodology | Findings |
|---|---|---|
| Antimicrobial Activity | Disk diffusion method | Showed significant inhibition zones against E. coli and S. aureus |
| Cytotoxicity | MTT assay on cancer cell lines | IC50 values indicated potential anticancer activity |
| Anti-inflammatory Effects | In vitro cytokine assays | Reduced TNF-alpha production in stimulated macrophages |
Comparison with Related Compounds
Several structurally similar compounds have been evaluated for their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide | C22H26ClN5OS | Different substituent on acetamide nitrogen |
| 2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(p-toluenesulfonamide) | C20H19ClN4OS | Variation in substituents enhances solubility |
These comparisons highlight the unique aspects of this compound while showcasing its potential versatility in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
